
Oxyphenisatin acetate
Overview
Description
Oxyphenisatin acetate (C₂₄H₁₉NO₅, CAS 115-33-3) is a prodrug of oxyphenisatin, historically used as a laxative due to its stimulant effects on intestinal motility . However, its clinical use was discontinued in the 1970s after reports of hepatotoxicity, including hepatitis and jaundice . Recent research has repurposed this compound for oncology, revealing potent antiproliferative activity against breast cancer cell lines (MCF7, T47D, HS578T, MDA-MB-468) through mechanisms involving autophagy inhibition, eukaryotic initiation factor 2α (eIF2α) phosphorylation, and tumor necrosis factor receptor 1 (TNFR1) degradation . In vivo studies demonstrate efficacy in MCF7 xenograft models at 300 mg/kg, with tumor growth inhibition linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Preparation Methods
Oxyphenisatin acetate can be synthesized through the acetylation of oxyphenisatin. The synthetic route involves the condensation of isatin with phenol to form oxyphenisatin, which is then acetylated to produce this compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .
Industrial production methods for this compound are not well-documented, likely due to its discontinued use. the laboratory synthesis methods provide a basis for understanding its preparation.
Chemical Reactions Analysis
Oxyphenisatin acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxyphenisatin and acetic acid.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Historical Background and Pharmacological Use
Oxyphenisatin acetate was first introduced in the 1950s as a laxative. It was commonly used for preoperative preparation of the large intestine and colon, often combined with barium for radiographic examinations. Its mechanism as a stimulant laxative involves enhancing peristalsis in the intestines, leading to increased bowel movements. However, due to associated risks such as jaundice and liver damage with prolonged use, it was withdrawn from the market in many countries by the early 1970s .
Anticancer Properties
Recent studies have shifted focus towards this compound's anticancer properties. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells.
Clinical Studies and Case Reports
Several studies have documented this compound's efficacy in preclinical models:
- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited growth in multiple breast cancer cell lines, including MCF7 and MDA-MB-468. In vivo studies using xenograft models further confirmed its tumor-inhibiting properties .
- Triple-Negative Breast Cancer : A recent study highlighted its potential as a therapeutic agent against triple-negative breast cancer, showcasing its ability to enhance immune responses while causing significant cellular stress in cancer cells .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Application | Mechanism | Cell Lines Tested | Outcome |
---|---|---|---|
Laxative Use | Stimulation of intestinal peristalsis | Not applicable | Increased bowel movements; associated risks noted |
Anticancer Activity | Induction of autophagy and apoptosis | MCF7, T47D, HS578T, MDA-MB-468 | Significant growth inhibition observed |
Triple-Negative Breast Cancer | Induction of oncosis; enhancement of immune response | MDA-MB468, BT549 | Potent antiproliferative effects noted |
Mechanism of Action
The mechanism of action of oxyphenisatin acetate involves its conversion to oxyphenisatin in the body. Oxyphenisatin then exerts its effects by inhibiting the activity of ion exchange membrane proteins such as TRPM4 . This inhibition leads to oncosis, characterized by cellular and nuclear swelling, mitochondrial dysfunction, and ATP depletion . The compound also enhances immune and inflammatory responses, contributing to its anticancer activity .
Comparison with Similar Compounds
Pharmacological and Mechanistic Comparisons
The table below compares oxyphenisatin acetate with structurally or functionally related compounds:
Key Differentiators
Unlike vorinostat, which targets epigenetic regulation, this compound acts via translation inhibition and mitochondrial dysfunction .
Clioquinol’s antifungal and metal-chelating properties contrast with this compound’s autophagy-focused activity .
Safety Challenges: this compound’s hepatotoxicity led to its withdrawal, whereas bisacodyl remains in clinical use for constipation . Vorinostat’s side effects are manageable in oncology settings .
Biological Activity
Oxyphenisatin acetate (OXY), also known as NSC 59687, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. Originally used as a laxative, recent studies have revealed its potential as an anticancer agent, showcasing various mechanisms through which it exerts its effects on different cancer cell lines.
1. Induction of Autophagy and Apoptosis:
this compound has been shown to trigger a multifaceted cell starvation response, leading to autophagy and apoptosis. In vitro studies have demonstrated that OXY inhibits the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468. This inhibition is associated with the selective inhibition of protein translation and the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .
2. Impact on Signaling Pathways:
The compound activates several key signaling pathways:
- eIF2α Pathway: Rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) kinases GCN2 and PERK is observed, which is crucial for the cellular response to stress.
- mTOR Pathway: There is reduced phosphorylation of mTOR substrates such as p70S6K and 4E-BP1, indicating a downregulation of protein synthesis under nutrient deprivation conditions .
- Reactive Oxygen Species (ROS) Generation: OXY treatment leads to increased ROS production, contributing to oxidative stress and subsequent cell death mechanisms .
Case Studies and Research Findings
Case Study 1: Breast Cancer Cell Lines
In a detailed study focusing on breast cancer cell lines, OXY was administered intraperitoneally in an MCF7 xenograft model. The results indicated significant tumor growth inhibition, correlating with the activation of autophagic processes and apoptosis via both intrinsic and extrinsic pathways. Notably, TNFα expression was induced alongside degradation of TNFR1, suggesting an autocrine mechanism contributing to cell death .
Case Study 2: Triple-Negative Breast Cancer (TNBC)
A separate investigation into OXY's effects on triple-negative breast cancer (TNBC) cell lines revealed distinct morphological changes indicative of oncosis—a form of non-apoptotic cell death characterized by cellular swelling and increased membrane permeability. The study highlighted that these changes occurred in a drug sensitivity-dependent manner, underscoring the compound's potential as a targeted therapy for resistant cancer types .
Comparative Biological Activity
The following table summarizes the biological activity of this compound across different studies:
Study Focus | Cell Lines | Mechanism | Outcome |
---|---|---|---|
Breast Cancer | MCF7, T47D | Autophagy, Apoptosis | Tumor growth inhibition |
Triple-Negative | Various TNBC lines | Oncosis | Morphological changes indicative of cell death |
General Activity | Various cancer types | AMPK/mTOR signaling, ROS generation | Antiproliferative effects observed |
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which Oxyphenisatin acetate exerts its antiproliferative effects in breast cancer models?
this compound induces programmed cell death via dual pathways:
- Translation inhibition and nutrient stress : Rapid phosphorylation of eIF2α kinases (GCN2, PERK) and AMPK activation, coupled with mTOR substrate (p70S6K, 4E-BP1) dephosphorylation, trigger a cell starvation response .
- Apoptosis induction : In ER+ cell lines (MCF7, T47D), it upregulates TNFα expression and degrades TNFR1, leading to autocrine receptor-mediated apoptosis. Autophagy and mitochondrial dysfunction further contribute to cell death .
Q. What experimental models are most suitable for studying this compound’s anticancer activity?
- In vitro : Use ER+ (MCF7, T47D) and triple-negative (HS578T, MDA-MB-468) breast cancer lines. Dose ranges: 10–100 µM in DMSO-based solutions .
- In vivo : MCF7 xenograft models with intraperitoneal (i.p.) administration. A validated regimen includes 300 mg/kg single dose or 200 mg/kg twice daily for 10 days, followed by a 3-day rest .
Q. How should this compound be handled and stored to maintain stability?
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s historical use as a laxative and its anticancer effects?
- Mechanistic divergence : The laxative effect arises from colonic irritation, while anticancer activity involves nutrient stress and apoptosis pathways. Focus on dose-dependent effects (higher doses for antitumor activity vs. lower doses for laxative use) .
- Regulatory context : The FDA withdrew this compound from consumer markets due to hepatotoxicity risks, but its repurposing for oncology requires rigorous safety profiling in preclinical models .
Q. What methodological strategies are recommended to optimize this compound’s efficacy in resistant cell lines?
- Combination therapy : Pair with inhibitors of glutathione metabolism (e.g., BSO) or ROS scavengers to enhance oxidative stress .
- Pharmacodynamic monitoring : Use Western blotting to track eIF2α phosphorylation and TNFR1 degradation, and flow cytometry to assess mitochondrial membrane potential .
Q. How does this compound’s activity vary across breast cancer subtypes, particularly in triple-negative breast cancer (TNBC)?
- TNBC sensitivity : this compound shows enhanced efficacy in TNBC lines (e.g., MDA-MB-468) compared to ER+ models, likely due to basal metabolic stress and reliance on autophagy .
- Transcriptomic profiling : Microarray data reveal upregulated pathways in TNBC, including solute transport and ROS metabolism, which may guide biomarker identification .
Q. What are the implications of this compound’s cell starvation response for combination therapy?
- Synergy with metabolic inhibitors : Co-treatment with AMPK activators (e.g., Metformin) or mTOR inhibitors (e.g., Rapamycin) may amplify nutrient stress .
- Tumor microenvironment : Evaluate hypoxia and glucose deprivation in 3D spheroid models to mimic in vivo conditions .
Q. How can researchers validate TNFR1 degradation as a specific response to this compound?
- Knockdown/overexpression : Use siRNA-mediated TNFR1 silencing or stable overexpression lines to confirm dependency on this pathway .
- Rescue experiments : Supplement exogenous TNFα to test if apoptosis is reversed .
Q. Methodological Notes
Properties
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUXYRXPHEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023411 | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-33-3 | |
Record name | Contax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphenisatin Acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenisatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OXYPHENISATIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphenisatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphenisatine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENISATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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